molecular formula C7H5FO B137897 4-Fluorobenzaldehyde CAS No. 459-57-4

4-Fluorobenzaldehyde

Cat. No. B137897
CAS RN: 459-57-4
M. Wt: 124.11 g/mol
InChI Key: UOQXIWFBQSVDPP-UHFFFAOYSA-N
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Description

4-Fluorobenzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is also connected to an aldehyde group. This structure imparts unique physical and chemical characteristics to the molecule, making it a valuable compound in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde has been explored through several methods. A common approach involves the halogen-exchange fluorination reaction, where 4-chlorobenzaldehyde is converted to 4-fluorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or polyethylene glycol dimethyl ether as catalysts . This method has been optimized to achieve high yields and purity, with a reported yield of 80.9% and a purity of 99.5% under optimal conditions . Additionally, an automated synthesis procedure has been developed for the production of 4-[18F]fluorobenzaldehyde, which is used as a prosthetic group for amino-oxy functionalized peptide labeling in clinical applications .

Molecular Structure Analysis

The molecular structure of 4-fluorobenzaldehyde has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio molecular orbital calculations have all been employed to determine the structure of the gaseous form of the molecule. These studies have confirmed that 4-fluorobenzaldehyde has a planar Cs symmetry structure, with specific bond lengths measured for the carbon-fluorine and carbon-oxygen bonds . The rotational spectrum of the molecule has also been investigated, providing insights into its planarity and the energy levels of its torsional states .

Chemical Reactions Analysis

4-Fluorobenzaldehyde participates in various chemical reactions due to its aldehyde functional group. It can undergo nucleophilic substitution with amines to form 4-aminobenzaldehydes, which can then react with hydrazides to yield hydrazones . The compound has also been used as a starting material for the synthesis of fluorinated phenols, such as 4-fluoroguaiacol and 4-fluorocatechol, through nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzaldehyde have been characterized through various spectroscopic techniques. The presence of C-H...O hydrogen bonds in the liquid phase has been supported by vibrational and NMR spectroscopy, with particular attention to the effects on the C-H stretching region . The molecule's dipole moment components and rotational parameters have been derived from its microwave spectrum, which also indicates that the molecule is planar .

Scientific Research Applications

Synthesis Methods

  • 4-Fluorobenzaldehyde is synthesized from 4-chlorobenzaldehyde using potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6 or poly(ethylene glycol) dimethyl ether, yielding several fluorobenzaldehyde derivatives in good yields (Yoshida & Kimura, 1988).
  • An alternative synthesis process for large quantities of 4-fluorobenzaldehyde involves halogen-exchange of 4-chlorobenzaldehyde with potassium fluoride in aromatic hydrocarbon solvents (Yoshida & Kimura, 1989).

Chemical Properties and Analysis

  • The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde has been studied using ab initio calculations and spectroscopic methods. The bonds' energies, geometries, and spectroscopic properties were analyzed (Ribeiro-Claro, Marques, & Amado, 2002).
  • The molecular structure of gaseous 4-fluorobenzaldehyde was determined by joint analysis of gas electron diffraction data, microwave spectroscopy, and ab initio calculations (Samdal et al., 1997).

Applications in Synthesis of Other Compounds

  • 4-Fluorobenzaldehyde has been used for preparing 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which show promising antioxidant activity (El Nezhawy et al., 2009).
  • It is also involved in the sonochemical nucleophilic aromatic substitutions with different azacycloalkanes and azoles, showing a beneficial ultrasound effect (Magdolen, Mečiarová, & Tomá, 2001).

Advanced Applications

  • 4-Fluorobenzaldehyde is used as a prosthetic group for amino-oxy functionalized peptide labeling in clinical routine applications, highlighting its role in medical research (Speranza et al., 2009).
  • Its utilization in creating fluorinated microporous polyaminals demonstrates potential for carbon dioxide adsorption, a key area in environmental chemistry (Li, Zhang, & Wang, 2016).

Safety And Hazards

4-Fluorobenzaldehyde is a flammable liquid and vapour. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . A new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines was developed . This could open up new avenues for the synthesis of complex molecules.

properties

IUPAC Name

4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXIWFBQSVDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038756
Record name 4-Fluorobenzaldehyde
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Molecular Weight

124.11 g/mol
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Product Name

4-Fluorobenzaldehyde

CAS RN

459-57-4
Record name 4-Fluorobenzaldehyde
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Record name p-Fluorobenzaldehyde
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Record name 4-Fluorobenzaldehyde
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Record name Benzaldehyde, 4-fluoro-
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Record name 4-Fluorobenzaldehyde
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Record name 4-fluorobenzaldehyde
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Record name P-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a mixture of (2-hydroxy-4-fluoro phenyl)-1-ethanone (3 g, 19.7 mmol) obtained in Preparation 5, and 4-fluorobenzaldehyde (4.37 g, 19.7 mmol) in methanol was slowly added sodium hydroxide solution at 0° C., under N2 atm. The reaction mixture was allowed to stir for 10 hours at 0-10° C. Water (100 mL) was added to it followed by 6 N HCl (15 mL). Solid separated was filtered off and dried under vacuum to afford 3 g (41%) of the title compound as a yellow solid.
Quantity
0 (± 1) mol
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solvent
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Quantity
3 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

220.67 g of aluminum chloride (mol. Wt. 133.34; 1,654.9 mmol), 109.00 g (4-Methylanisole (mol. Wt. 122.17; 892.2 mmol), and about 500 g of fluorobenzene (mol. Wt. 96.10; 5,202.9 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 30° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 100 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 550 psi, the pressure at which the reaction was maintained for the total reaction time of about 89 hours (the reaction temperature was maintained at 30° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a orange-brown color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, fluorobenzene, and left about 60.90 g of 4-fluorobenzaldehyde product (mol. Wt. 124.11; 490.7 mmol; yield of approximately 64.3%). The 4-fluorobenzaldehyde product may then be easily separated from any residual 4-methylanisole by conversion into its corresponding bisulfite adduct, filtration, and decomposition of the bisulfite adduct under acidic or basic conditions.
Quantity
220.67 g
Type
reactant
Reaction Step One
Quantity
892.2 mmol
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reactant
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Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Parr®-brand 4522
Quantity
2 L
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0 (± 1) mol
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catalyst
Reaction Step Two
Yield
64.3%

Synthesis routes and methods III

Procedure details

At 60° C., a solution of 12.0 g (0.03 mol) of tetrakis(diethylamino)phosphonium bromide in 12 g of N-methylpyrrolidone (NMP), 174.3 g (3 mol) of potassium fluoride, 4.1 g (0.03 mol) of nitrotoluene and 18 ml of xylene are successively added to 421.7 g (3 mol) of 4-chlorobenzaldehyde (4-CBAL). The reaction mixture is dried by azeotropic distillation of the xylene under reduced pressure. After 24 hours at 1 90° C., the formation of 4-fluorobenzaldehyde (4-FBAL) and of benzaldehyde produced by dehalogenation, and the conversion of the reaction are determined by gas chromatography.
Quantity
12 g
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reactant
Reaction Step One
Quantity
174.3 g
Type
reactant
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Quantity
4.1 g
Type
reactant
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Quantity
421.7 g
Type
reactant
Reaction Step One
Quantity
12 g
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solvent
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Quantity
18 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzaldehyde
Reactant of Route 2
4-Fluorobenzaldehyde
Reactant of Route 3
4-Fluorobenzaldehyde
Reactant of Route 4
4-Fluorobenzaldehyde
Reactant of Route 5
4-Fluorobenzaldehyde
Reactant of Route 6
4-Fluorobenzaldehyde

Citations

For This Compound
5,060
Citations
PJA Ribeiro‐Claro, MPM Marques… - …, 2002 - Wiley Online Library
The presence of CH⋅⋅⋅O hydrogen bonds in liquid 4‐fluorobenzaldehyde has been studied by a combination of theoretical and spectroscopic methods. Ab initio calculations yielded …
F Bisceglie, G Del Monte, P Tarasconi, G Pelosi - Inorganica Chimica Acta, 2015 - Elsevier
… In this work, we have examined the activity of two molecules: 4-fluorobenzaldehyde thiosemicarbazone, and its methylated derivative, 4-fluorobenzaldehyde 2-methylthiosemicarbazone…
Number of citations: 12 www.sciencedirect.com
S Samdal, TG Strand, MA Tafipolsky, LV Vilkov… - Journal of Molecular …, 1997 - Elsevier
The molecular structure of gaseous 4-fluorobenzaldehyde has been determined by a joint analysis of gas electron diffraction data, rotational constants from microwave spectroscopy, …
Number of citations: 40 www.sciencedirect.com
B dos Santos Rodrigues, RI de Ávila, PL Benfica… - Life Sciences, 2018 - Elsevier
… 4-FTSC (4) was obtained by reaction through the condensation of equimolar amounts of thiosemicarbazide (3) with 4-fluorobenzaldehyde using acidic catalyst and ethanol [13] (Fig. 1). …
Number of citations: 9 www.sciencedirect.com
M Odabaşoğlu, O Büyükgüngör, K Sunil… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 4-Fluorobenzaldehyde [(E)-4-fluorobenzylidene]hydrazone … 4-Fluorobenzaldehyde [(E)-4-fluorobenzylidene]hydrazone … A mixture of 4-fluorobenzaldehyde (2.48 g, 0.02 mol) …
Number of citations: 7 scripts.iucr.org
SC Shao, ZL You, SH Fan, LL Tang, YS Lin… - … Section E: Structure …, 2004 - scripts.iucr.org
… 4-Fluorobenzaldehyde picoloylhydrazone … The molecule of the title compound, 4-fluorobenzaldehyde (pyridine-2-carbonyl)hydrazone, C 13 H 10 FN 3 O, is roughly planar and displays a trans …
Number of citations: 7 scripts.iucr.org
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
… [8 – 10,14] The chemical Baeyer–Villiger oxidation of 3-bromo-4-fluorobenzaldehyde led to the corresponding fluorobenzoic acid as opposed to the desired phenol.[26] With …
Number of citations: 50 onlinelibrary.wiley.com
M Belicchi-Ferrari, F Bisceglie, C Cavalieri, G Pelosi… - Polyhedron, 2007 - Elsevier
… In this paper, the complexes of 4-fluorobenzaldehyde thiosemicarbazones (Hfbt and Me-Hfbt, Scheme 2) with Cu(I) nitrate, sulphate and acetate in the presence of triphenylphosphine (…
Number of citations: 20 www.sciencedirect.com
FL ZHANG, D ZHANG, WH HU, LC LI - Acta Chimica Sinica, 2010 - sioc-journal.cn
… Abstract The reaction mechanism of 4-fluorobenzaldehyde, β-naphthylamine and meldrum’s … 4-fluorobenzaldehyde; β-naphthylamine; meldrum’s acid; 1-(4-fluorophenyl)-1,2-dihydro…
Number of citations: 2 sioc-journal.cn
DV Osipov, KS Korzhenko, VA Osyanin - Reactions, 2022 - mdpi.com
… fluorine atom in 4-fluorobenzaldehyde in boiling acetonitrile … Therefore, when heating 4-fluorobenzaldehyde with 2 equiv. … product is more reactive than 4-fluorobenzaldehyde for the S N …
Number of citations: 3 www.mdpi.com

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